molecular formula C8H9NO B140167 1-(Pyridin-2-yl)cyclopropanol CAS No. 138835-98-0

1-(Pyridin-2-yl)cyclopropanol

Cat. No.: B140167
CAS No.: 138835-98-0
M. Wt: 135.16 g/mol
InChI Key: BFIKUCHBTBEAGT-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)cyclopropanol is an organic compound with the molecular formula C8H9NO. It features a cyclopropanol ring attached to a pyridine ring, making it a unique structure with interesting chemical properties. This compound is known for its applications in various fields, including synthetic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)cyclopropanol can be synthesized through several methods. One common approach involves the reaction of pyridine with cyclopropanol under specific conditions. For instance, the visible-light-induced C4-selective functionalization of pyridinium salts with cyclopropanols has been reported . This method involves the use of blue LEDs for irradiation and employs N-amidopyridinium salts as reactants.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of transition metal catalysis under oxidative conditions to promote the ring-opening functionalization of cyclopropanols .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)cyclopropanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions include β-pyridylated (aryl)ketones, aldehydes, and esters .

Scientific Research Applications

1-(Pyridin-2-yl)cyclopropanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)cyclopropanol involves its interaction with various molecular targets and pathways. For instance, the compound can undergo ring-opening reactions to form β-keto radicals, which then participate in nucleophilic radical addition to electron-deficient heterocycles . This process is facilitated by the presence of transition metal catalysts or photoredox catalysis.

Comparison with Similar Compounds

1-(Pyridin-2-yl)cyclopropanol can be compared with other cyclopropanol derivatives, such as:

    1-Methylcyclopropanol: Similar in structure but lacks the pyridine ring.

    Cyclopropanol: The simplest form without any substituents.

    Cyclopropanol derivatives with different substituents: These compounds vary in their chemical properties and reactivity based on the nature of the substituents.

The uniqueness of this compound lies in its combination of the cyclopropanol ring and the pyridine ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-pyridin-2-ylcyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-8(4-5-8)7-3-1-2-6-9-7/h1-3,6,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIKUCHBTBEAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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